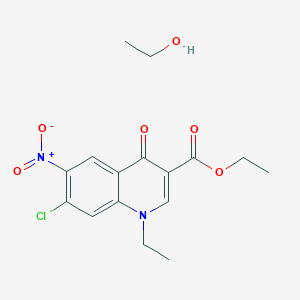

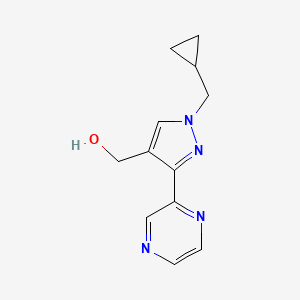

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Overview

Description

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions, such as methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.

Anticancer Applications

- Anticancer and Antimicrobial Agents : Novel pyrazole derivatives have been investigated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug. These compounds also demonstrate good to excellent antimicrobial activity, indicating their dual therapeutic potential (Hafez et al., 2016).

Synthesis and Biological Evaluation

- Synthetic Approaches and Biological Activities : The synthesis of pyrazole derivatives and their evaluation for biological activities is a significant area of research. These compounds are known for their potential in treating various diseases due to their pharmacological properties. Studies have focused on creating novel derivatives and assessing their efficacy in different biological assays (Katariya et al., 2021).

Photochemical and Fluorescent Properties

- Optical and Fluorescent Studies : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a related class, have been designed and synthesized, with their structures confirmed by various analytical techniques. The optical properties, including UV-vis absorption and fluorescence spectroscopy, have been investigated, revealing potential applications in material science and as fluorescent markers (Zheng et al., 2011).

Green Chemistry and Eco-friendly Synthesis

- Eco-friendly Synthesis Strategies : The development of new heterocyclic pyrazolic carboxylic α-amino esters through eco-friendly synthesis strategies highlights the importance of sustainable approaches in chemical synthesis. These compounds, derived from pyrazole alcohols, have been studied for their potential as active biomolecules, demonstrating the integration of green chemistry principles in medicinal chemistry research (Mabrouk et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in drug discovery programs , suggesting that they may interact with biological targets

Mode of Action

The mode of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is currently unknown. Similar compounds have been shown to undergo methylation at the non-coordinated nitrogen of the pyrazine ring . This process could potentially alter the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s methylation . Additionally, the compound’s synthesis suggests it may be stable under a variety of conditions .

Properties

IUPAC Name |

[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXOZYIESBKGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1482552.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one](/img/structure/B1482553.png)

![5-[(3R)-pyrrolidin-3-yloxy]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1482556.png)

![2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1482558.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B1482560.png)

![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)

![2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B1482566.png)